molecular formula C15H13F3N2O3S B6909152 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B6909152
M. Wt: 358.3 g/mol
InChI Key: VHWNKQXLUWEAMJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a trifluoromethyl group, and a thiazole ring

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3S/c1-20(13(21)10-8-24-14(19-10)15(16,17)18)6-9-7-22-11-4-2-3-5-12(11)23-9/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWNKQXLUWEAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)C(=O)C3=CSC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting 2-aminothiazole with a suitable carboxylic acid derivative, such as an acid chloride or an ester.

    Coupling Reactions: The benzodioxin and thiazole intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also be used in the development of new biochemical assays.

Medicine

Medically, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or electronic materials with unique conductive properties.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide exerts its effects is likely multifaceted. The benzodioxin ring can interact with aromatic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The thiazole ring can participate in hydrogen bonding and other non-covalent interactions, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,3-dimethoxyphenyl)acetamide: Similar in structure but with different substituents on the aromatic ring.

    N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)benzamide: Similar but with a benzamide instead of a thiazole ring.

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can significantly enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for further research and development.

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